N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)piperidine-1-carboxamide
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Overview
Description
N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential as a kinase inhibitor. This compound is part of a broader class of molecules known for their ability to modulate protein kinases, which are crucial in regulating various cellular processes, including growth, proliferation, and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)piperidine-1-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as ethanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors and continuous flow systems to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .
Scientific Research Applications
N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying kinase signaling pathways.
Medicine: It has potential as a therapeutic agent for treating diseases such as cancer by inhibiting specific kinases involved in tumor growth and survival.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in drug discovery
Mechanism of Action
The mechanism of action of N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)piperidine-1-carboxamide involves the inhibition of protein kinases. This compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of downstream targets. This inhibition disrupts signaling pathways that are essential for cell proliferation and survival, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
- N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- N-(3-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl)benzamide derivatives
Uniqueness
N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)piperidine-1-carboxamide is unique due to its specific structure, which allows for high selectivity and potency in inhibiting certain kinases. This selectivity reduces off-target effects and enhances its potential as a therapeutic agent .
Properties
Molecular Formula |
C23H28N6O |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[3-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]phenyl]piperidine-1-carboxamide |
InChI |
InChI=1S/C23H28N6O/c30-23(28-11-2-1-3-12-28)27-19-8-4-6-17(14-19)18-7-5-13-29(15-18)22-20-9-10-24-21(20)25-16-26-22/h4,6,8-10,14,16,18H,1-3,5,7,11-13,15H2,(H,27,30)(H,24,25,26) |
InChI Key |
AMIGUFWOTBYWHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)NC2=CC=CC(=C2)C3CCCN(C3)C4=NC=NC5=C4C=CN5 |
Origin of Product |
United States |
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